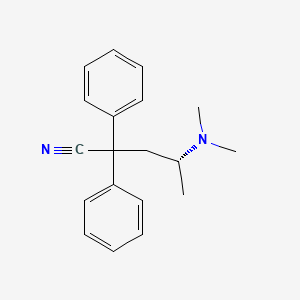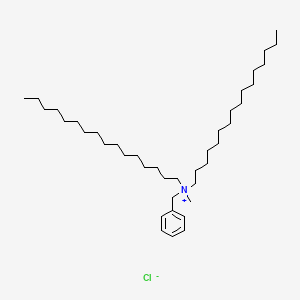
4-Styrylpyridine hydrochloride, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Styrylpyridine hydrochloride, (Z)- is a chemical compound with the molecular formula C13H11NClH It is a derivative of styrylpyridine, characterized by the presence of a styryl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-styrylpyridine hydrochloride, (Z)- typically involves the reaction of 4-styrylpyridine with hydrochloric acid. One common method includes dissolving 4-styrylpyridine in acetonitrile and adding hydrochloric acid to the solution. The mixture is then stirred at elevated temperatures, usually around 60-70°C, for a specified period, leading to the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 4-styrylpyridine hydrochloride, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Styrylpyridine hydrochloride, (Z)- undergoes various chemical reactions, including:
Photocyclodimerization: This reaction involves the formation of cyclobutane derivatives through [2 + 2] cycloaddition under UV irradiation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-withdrawing group.
Common Reagents and Conditions:
Photocyclodimerization: Typically conducted in methanol with the addition of hydrochloric acid to accelerate the reaction.
Substitution Reactions: Common reagents include alkyl halides and bases, with reactions carried out in polar solvents like acetonitrile.
Major Products:
Applications De Recherche Scientifique
4-Styrylpyridine hydrochloride, (Z)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-styrylpyridine hydrochloride, (Z)- involves its interaction with molecular targets through various pathways:
Photocyclodimerization: The compound undergoes [2 + 2] cycloaddition under UV light, forming cyclobutane derivatives through cation-π interactions.
Substitution Reactions: The pyridine ring’s electron-withdrawing nature facilitates nucleophilic attack, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
2-Styrylpyridine: Similar in structure but differs in the position of the styryl group on the pyridine ring.
4-(m-Cyanostyryl)pyridine: Contains a cyano group on the phenyl ring, affecting its electronic properties.
Uniqueness: 4-Styrylpyridine hydrochloride, (Z)- is unique due to its specific photochemical behavior and the ability to form distinct cyclobutane derivatives under UV irradiation . Its versatility in undergoing various chemical reactions makes it a valuable compound in multiple research domains.
Propriétés
Numéro CAS |
19149-60-1 |
|---|---|
Formule moléculaire |
C13H12ClN |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
4-[(Z)-2-phenylethenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-11H;1H/b7-6-; |
Clé InChI |
LIOMEEIPDNUTRD-NAFXZHHSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2.Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



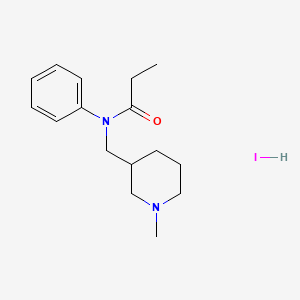
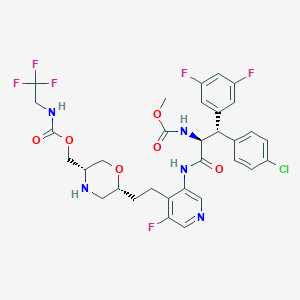
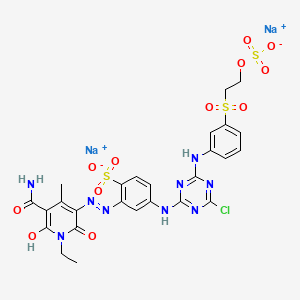
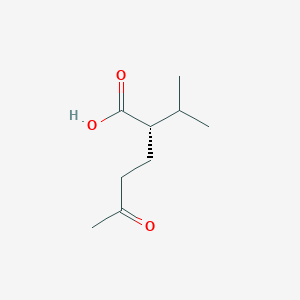

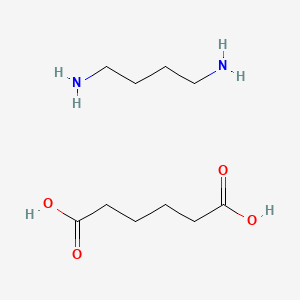
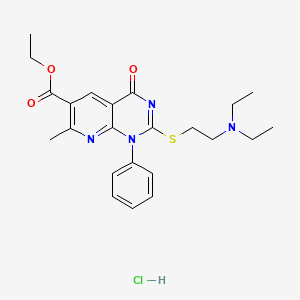
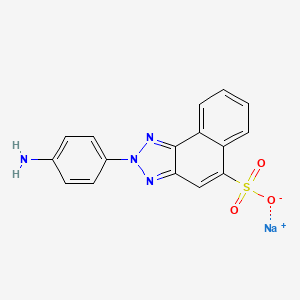
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
